molecular formula C11H14N4 B15312540 (4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine

(4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine

Cat. No.: B15312540
M. Wt: 202.26 g/mol
InChI Key: LLPCNUUENPHFNJ-UHFFFAOYSA-N
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Description

(4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a triazole ring substituted with a phenyl group and a methanamine group

Chemical Reactions Analysis

Types of Reactions

(4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The phenyl and methanamine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of (4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine involves its interaction with molecular targets and pathways. The compound can form bonds with specific enzymes or receptors, leading to changes in their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group, in particular, allows for unique interactions with biological targets, making it a valuable compound for medicinal chemistry .

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

[4-(2,5-dimethyl-1,2,4-triazol-3-yl)phenyl]methanamine

InChI

InChI=1S/C11H14N4/c1-8-13-11(15(2)14-8)10-5-3-9(7-12)4-6-10/h3-6H,7,12H2,1-2H3

InChI Key

LLPCNUUENPHFNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=CC=C(C=C2)CN)C

Origin of Product

United States

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